molecular formula C11H11N3O B11538668 2-Methylquinoline-3-carbohydrazide

2-Methylquinoline-3-carbohydrazide

Cat. No.: B11538668
M. Wt: 201.22 g/mol
InChI Key: ULXALUYCOVLIQY-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Organic and Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.govnih.gov This structural motif is not merely a chemical curiosity but a "privileged scaffold," meaning it is a recurring structural feature in a multitude of biologically active compounds. nih.gov Its prevalence is attributed to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.

Quinoline and its derivatives have been successfully developed into drugs with applications ranging from antimalarial agents like quinine (B1679958) and chloroquine (B1663885) to antibacterial compounds such as ciprofloxacin. nih.govbritannica.com The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its biological activity. nih.gov This adaptability has led to the exploration of quinoline derivatives for a vast range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antitubercular agents. nih.govresearchgate.net The ability of the quinoline nucleus to serve as a salt with acids and undergo both electrophilic and nucleophilic substitution reactions further enhances its utility in the synthesis of diverse chemical entities. nih.govnih.gov

Role of the Hydrazide Functional Group as a Versatile Synthon and Pharmacophore

The hydrazide functional group, characterized by the -C(=O)NHNH2 moiety, is another critical component that imparts significant chemical and biological properties to a molecule. mdpi.comrjptonline.org In organic synthesis, hydrazides are highly valued as versatile synthons, or building blocks, for the construction of a wide variety of heterocyclic compounds, including five, six, and seven-membered rings with multiple heteroatoms. mdpi.comnih.gov This reactivity stems from the presence of both nucleophilic and electrophilic centers within the functional group.

From a medicinal chemistry perspective, the hydrazide group is recognized as an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity. The presence of the hydrazide moiety can facilitate the binding of a molecule to biological targets through hydrogen bonding and other interactions. nih.gov This has led to the incorporation of the hydrazide group into a plethora of compounds with diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antitubercular properties. mdpi.comhygeiajournal.com A notable example is isonicotinic acid hydrazide (isoniazid), a frontline drug for the treatment of tuberculosis. rjptonline.orgnih.gov

Overview of 2-Methylquinoline-3-carbohydrazide as a Central Intermediate and Research Target

This compound emerges as a molecule of significant interest by combining the advantageous features of both the quinoline scaffold and the hydrazide functional group. The presence of the reactive hydrazide group on the quinoline framework makes it a valuable intermediate for the synthesis of a wide range of more complex quinoline derivatives. For instance, the hydrazide can be readily condensed with various aldehydes and ketones to form hydrazones, which are themselves important intermediates for the synthesis of other heterocyclic systems. mdpi.comwikipedia.org

Historical Context and Evolution of Quinoline and Hydrazide Chemistry

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov A significant milestone in its synthesis was the development of the Skraup synthesis in 1880, which provided a general method for preparing quinolines. Over the years, numerous other synthetic methods have been developed, further expanding the accessibility and diversity of quinoline derivatives. slideshare.net The discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid, spurred extensive research into the medicinal applications of this scaffold, leading to the development of a wide range of synthetic quinoline-based drugs. britannica.comwikipedia.org

The journey of hydrazide chemistry began with the work of Theodor Curtius, who first prepared hydrazine (B178648) in 1887. researchgate.net The discovery of the antitubercular activity of isoniazid (B1672263) in the mid-20th century was a pivotal moment that highlighted the therapeutic potential of the hydrazide functional group and catalyzed extensive research in this area. rjptonline.orghygeiajournal.com Initially, much of the focus was on the synthesis and biological evaluation of simple hydrazides. However, the field has since evolved to utilize hydrazides as key building blocks in the synthesis of more complex heterocyclic systems and as a crucial component in the design of targeted therapies. nih.govslideshare.net

Detailed Research Findings

The strategic combination of the quinoline scaffold and the hydrazide functional group in this compound has led to the development of numerous derivatives with significant biological activities. The following table summarizes some of the key research findings related to compounds derived from this core structure.

Compound/Derivative Research Focus Key Findings Reference
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybridsAnticancer activity against MCF-7 breast carcinoma cellsSeveral derivatives showed potent antiproliferative action, with some being more potent than the reference drug Doxorubicin. Compound 6h displayed potent inhibitory activity against EGFR kinase and induced apoptosis. nih.gov
N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazideLigand for complex preparationThe compound was synthesized through the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with isonicotinohydrazide and used for preparing metal complexes. rsc.org
2-Chloro-3-formylquinoline derivativesSynthesis of fused and binary quinoline-heterocyclic systems2-Chloro-3-formylquinolines serve as versatile precursors for a variety of heterocyclic systems through reactions with hydrazides and other nucleophiles. rsc.orgnih.gov
2-Methyl-quinoline-4-carboxylic acid (3-methyl-thiophen-2-ylmethylene)-hydrazideChemical synthesis and characterizationThis specific hydrazone derivative has been synthesized and is available for further research applications. sigmaaldrich.com
2-(Quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (6h)EGFR-TK inhibition and apoptosis inductionThis compound was identified as a potent inhibitor of EGFR-TK, induced cell cycle arrest at the G1 phase, and triggered apoptosis in cancer cells. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-methylquinoline-3-carbohydrazide

InChI

InChI=1S/C11H11N3O/c1-7-9(11(15)14-12)6-8-4-2-3-5-10(8)13-7/h2-6H,12H2,1H3,(H,14,15)

InChI Key

ULXALUYCOVLIQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NN

Origin of Product

United States

Synthetic Methodologies for 2 Methylquinoline 3 Carbohydrazide and Its Precursors

Classical and Conventional Synthesis Routes

The most direct and widely used method for preparing 2-methylquinoline-3-carbohydrazide involves the hydrazinolysis of its corresponding ester precursor. This approach is favored for its efficiency and straightforward nature.

The conversion of a quinoline (B57606) ester to a carbohydrazide (B1668358) is a standard and effective transformation.

The synthesis of this compound is readily accomplished by reacting ethyl 2-methylquinoline-3-carboxylate with hydrazine (B178648) hydrate. medsci.cn This nucleophilic acyl substitution reaction involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester. The reaction proceeds with the elimination of an ethanol (B145695) molecule to yield the desired carbohydrazide. This method is analogous to the synthesis of other carbohydrazides from their respective esters. ajchem-a.comresearchgate.net

A similar reaction is the synthesis of 4-hydroxy-2-methylquinoline-6-carbohydrazide (B2407377) from ethyl 4-hydroxy-2-methylquinoline-6-carboxylate and hydrazine hydrate, highlighting the general applicability of this synthetic route. medsci.cn

The efficiency of the hydrazinolysis reaction can be influenced by several factors, including the choice of solvent, reaction temperature, and duration. Typically, the reaction is carried out in a protic solvent such as ethanol, which facilitates the dissolution of the reactants and the progress of the reaction. ajchem-a.com Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion in a reasonable timeframe. For instance, some syntheses of related carbohydrazides report refluxing for several hours to achieve a good yield. ajchem-a.com The progress of the reaction can be monitored using techniques like thin-layer chromatography to determine the optimal reaction time.

Table 1: Reaction Conditions for Hydrazinolysis

ParameterTypical ConditionPurpose
Solvent EthanolDissolves reactants and facilitates the reaction.
Temperature RefluxIncreases reaction rate to ensure completion.
Duration Several hoursTo achieve a high yield of the product.

Formation of the Quinoline Core

The synthesis of the quinoline ring system itself is a fundamental aspect of obtaining the necessary precursors for this compound. Several named reactions have been developed for this purpose, each with its own set of advantages and limitations.

The Skraup synthesis is a classic method for preparing quinolines. wikipedia.org In its archetypal form, it involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org A key step in the reaction mechanism is the dehydration of glycerol to acrolein by sulfuric acid. pharmaguideline.comiipseries.org The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com

To synthesize 2-methylquinoline (B7769805) specifically, a variation of the Skraup synthesis can be employed. While the traditional Skraup reaction yields an unsubstituted quinoline, modifications can be made to introduce substituents. For instance, using crotonaldehyde (B89634) instead of glycerol can lead to the formation of 2-methylquinoline.

The Friedländer synthesis is another versatile method for constructing the quinoline ring. wikipedia.orgorganic-chemistry.org It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group (a ketone or aldehyde). organic-chemistry.orgjk-sci.com This reaction can be catalyzed by either an acid or a base. organicreactions.orgnih.gov The Friedländer synthesis is particularly useful for preparing substituted quinolines, including those with a methyl group at the 2-position, by selecting the appropriate starting materials. pharmaguideline.com

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids. researchgate.netwikipedia.org This reaction utilizes isatin (B1672199) or its derivatives, which are treated with a base to open the five-membered ring, followed by condensation with a carbonyl compound. wikipedia.org The resulting intermediate then cyclizes to form the quinoline-4-carboxylic acid. ui.ac.id While this method directly yields a carboxylic acid at the 4-position, further chemical modifications would be necessary to obtain this compound. However, it represents a significant strategy for creating the core quinoline structure which can then be further functionalized. acs.orgijsr.net

Table 2: Comparison of Quinoline Synthesis Methods

Reaction NameStarting MaterialsKey Features
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agent wikipedia.orgForms the basic quinoline ring. Can be violent. wikipedia.org
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, compound with active methylene group organic-chemistry.orgjk-sci.comVersatile for substituted quinolines. pharmaguideline.com
Pfitzinger Reaction Isatin, base, carbonyl compound wikipedia.orgProduces quinoline-4-carboxylic acids. researchgate.net
Synthesis of Ethyl 2-Methylquinoline-3-carboxylate from ortho-Nitro Benzaldehyde (B42025) Derivatives

The synthesis of ethyl 2-methylquinoline-3-carboxylate, a key precursor, can be achieved through the Friedländer annulation. This method involves the reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. In a specific application, 2-methyl-quinoline-3-carboxylic acid ethyl ester was prepared through the reduction of o-nitrobenzaldehyde followed by a Friedländer condensation with o-aminobenzaldehyde. sioc-journal.cn

Another approach involves the reaction of 1-(2-aminophenyl)-3-arylprop-2-en-1-ones (chalcones) with acetone (B3395972) in glacial acetic acid. iucr.org This reaction, when heated, yields 2-methyl-4-styrylquinoline derivatives in high yields, ranging from 77–94%. iucr.org

Modern and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of methods that are not only efficient but also environmentally benign. This has led to the development of new techniques for the synthesis of quinoline derivatives.

Application of Microwave Irradiation Techniques for Enhanced Yield and Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govfrontiersin.org

In the synthesis of quinoline derivatives, microwave irradiation has been successfully employed. For instance, the synthesis of 2-chloro-quinoline-3-carboxaldehydes from acetanilides using the Vilsmeier-Haack reagent was accomplished in a few minutes under microwave irradiation. researchgate.net Similarly, a catalyst-free, one-pot, three-component reaction to synthesize dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines containing a quinoline moiety was carried out efficiently under microwave irradiation. nih.govnih.gov When compared to conventional heating, which took 30 hours to produce a 55% yield, the microwave-assisted method produced a 78% yield in just 1.5 hours. frontiersin.org

The table below illustrates the advantages of microwave-assisted synthesis over conventional methods for a specific quinoline derivative.

Method Reaction Time Yield
Conventional Heating30 hours55%
Microwave Irradiation1.5 hours78%

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

Metal-Catalyzed Synthetic Strategies for Quinoline Systems

Transition-metal catalyzed reactions have become a cornerstone of modern organic synthesis due to their high efficiency and selectivity. ias.ac.in Various transition metals, including copper, palladium, nickel, and iron, have been utilized in the synthesis of quinoline systems. ias.ac.inorganic-chemistry.org

These metal catalysts facilitate the construction of the quinoline ring through various mechanisms, such as C-H activation, annulation, and cyclization reactions. ias.ac.inacs.org For example, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines with high yields and excellent functional group tolerance. organic-chemistry.org Similarly, nickel-catalyzed dehydrogenative condensation of α-2-aminoaryl alcohols with either ketones or secondary alcohols offers a sustainable pathway to polysubstituted quinolines. organic-chemistry.org

Metal-free approaches have also been developed as an environmentally friendly alternative. nih.gov One such method involves the iodide-catalyzed functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines and 2-styrylanilines to produce functionalized quinoline derivatives. nih.gov

Purification and Isolation Protocols for Synthesized Compounds

After synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Therefore, purification is a crucial step to obtain the compound in a pure form.

Recrystallization Techniques

Recrystallization is a widely used technique for purifying solid organic compounds. mt.com The principle of this method relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. youtube.com The impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures. youtube.comyoutube.com As the solution cools, the pure compound crystallizes out, while the impurities remain dissolved in the solvent. mt.com

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. youtube.com Mixed solvent systems can also be employed, where the compound is soluble in one solvent and insoluble in the other. youtube.com

For quinoline derivatives, recrystallization is a common purification method. For instance, light yellow to off-white crystalline solids of a quinoline compound were obtained by dissolving the crude product in a heated aqueous ethanol or acetone solution, followed by cooling and filtration. google.com

Chromatographic Separation Methods

Chromatography is a powerful technique for separating and purifying components of a mixture. ird.fr Various chromatographic methods are used for the purification of quinoline derivatives, including column chromatography and high-performance liquid chromatography (HPLC). researchgate.netnih.gov

In column chromatography, the crude mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. iucr.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. For the purification of 2-methyl-4-styrylquinoline derivatives, flash chromatography on silica gel using hexane-ethyl acetate (B1210297) mixtures as the eluent has been employed. iucr.org

HPLC is a more advanced chromatographic technique that uses high pressure to force the solvent through the column, resulting in higher resolution and faster separation times. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly used for the separation of quinoline derivatives. nih.govresearchgate.net The separation of 2-alkylquinolines has been achieved using centrifugal partition chromatography with a gradient elution of a heptane-acetonitrile-methanol solvent system. ird.fr

Gas chromatography-mass spectrometry (GC-MS) is another technique used for the analysis and determination of quinoline compounds. madison-proceedings.com

Chemical Transformations and Derivatization Strategies of 2 Methylquinoline 3 Carbohydrazide

Condensation Reactions of the Carbohydrazide (B1668358) Moiety

The carbohydrazide group (-CONHNH₂) of 2-Methylquinoline-3-carbohydrazide is a key functional group that readily undergoes condensation reactions with carbonyl compounds. This reactivity is fundamental to the creation of larger, more complex molecules with tailored properties.

Formation of Hydrazone (Schiff Base) Derivatives with Aldehydes and Ketones

A prominent reaction of this compound is its condensation with a wide range of aldehydes and ketones to form hydrazone derivatives, also known as Schiff bases. nih.govresearchgate.netresearchgate.netrsc.org This reaction typically involves the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a C=N double bond. libretexts.org The reaction is often catalyzed by acids. researchgate.netrsc.org

The synthesis of these hydrazones is generally straightforward. For instance, reacting this compound with various aldehydes can be achieved in solvents like ethanol (B145695), sometimes with the addition of a catalyst such as glacial acetic acid. researchgate.netajgreenchem.com Similarly, reactions with ketones, including substituted aromatic ketones, can be carried out under reflux in glacial acetic acid to yield the corresponding hydrazones. longdom.org The formation of these derivatives is a common strategy to create compounds with potential biological activities. nih.govresearchgate.net

Table 1: Examples of Hydrazone Synthesis from Carbohydrazides

Carbohydrazide Reactant Carbonyl Reactant Reaction Conditions Product Type
This compound Various Aldehydes Ethanol, Glacial Acetic Acid Hydrazone (Schiff Base)
2-Hydrazinyl-3-methyl-1,2-dihydroquinoxaline Substituted Aromatic Ketones Glacial Acetic Acid, Reflux Hydrazone
2-Chloro-3-formylquinoline Phenylhydrazine Not specified Hydrazone
Quinoline-3-Carboxylic Acid Hydrazide Variety of Aldehydes Ethanol Hydrazide-Hydrazone

The hydrazone linkage (C=N-NH) can exist as geometric isomers, designated as (E) and (Z) configurations, arising from restricted rotation around the C=N double bond. The (E) isomer, where the substituents are on opposite sides of the double bond, is generally found to be more stable than the (Z) isomer. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often employed to determine the more stable isomer. nih.gov These calculations can predict the total electronic energies of the (E) and (Z) forms, with the lower energy corresponding to the more stable configuration. nih.gov Spectroscopic techniques like ¹H-NMR are also crucial in elucidating the structure, where the chemical shift of the azomethine proton (-CH=N-) can provide insights into the isomeric form. longdom.org For example, a new quinoline-based hydrazone was synthesized and its molecule was found to adopt an E configuration with respect to the central C=N bond. researchgate.net

Synthesis of Conjugates with Biologically Active Scaffolds (e.g., Isatin (B1672199), Coumarin)

The condensation of this compound extends to the synthesis of hybrid molecules incorporating other biologically active scaffolds, such as isatin and coumarin (B35378). This molecular hybridization strategy aims to combine the pharmacophoric features of different molecules to create new compounds with potentially enhanced or novel biological activities. nih.gov

For instance, novel hydrazine-linked morpholinated isatin-quinoline hybrids have been designed and synthesized. researchgate.net The synthesis can involve a multi-step process, including the initial formation of a hydrazide followed by condensation with the isatin moiety. researchgate.net Similarly, coumarin-containing hydrazones can be synthesized by reacting a carbohydrazide with a suitable coumarin derivative, such as salicylaldehyde, in a solvent like 1,4-dioxane (B91453) under reflux. nih.gov The resulting conjugates merge the structural features of the quinoline (B57606) and coumarin or isatin rings, offering a pathway to new therapeutic agents. nih.govresearchgate.net

Cyclization Reactions to Form Fused Heterocyclic Systems

Beyond simple condensation, the carbohydrazide and its derivatives can undergo further cyclization reactions to form various fused heterocyclic systems. These reactions significantly expand the chemical diversity accessible from this compound.

Synthesis of 1,2,4-Triazole (B32235) Derivatives

1,2,4-Triazoles are a class of five-membered heterocyclic compounds known for a wide range of pharmacological activities. chemmethod.comscispace.comresearchgate.net The synthesis of 1,2,4-triazole derivatives from a carbohydrazide can be achieved through several routes. A common method involves the reaction of the carbohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. nih.gov This intermediate can then be cyclized under basic conditions, for example, by refluxing in a sodium hydroxide (B78521) solution, to yield a 4H-1,2,4-triazole-3-thione. scispace.com The resulting triazole ring is fused or linked to the original quinoline scaffold, creating a new heterocyclic system. nih.gov

Synthesis of Thiadiazole Derivatives

Thiadiazoles, another important class of five-membered heterocycles containing sulfur and nitrogen atoms, can also be synthesized from this compound. alaqsa.edu.psnih.gov A typical synthetic route involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate salt. This intermediate can then undergo cyclization with an acid to furnish a 1,3,4-thiadiazole-2-thione.

Alternatively, thiosemicarbazide derivatives, prepared from the carbohydrazide, can be cyclized using dehydrating agents like concentrated sulfuric acid or by oxidative cyclization to yield aminothiadiazoles. nih.govresearchgate.net For example, new series of thiadiazoles have been synthesized from chloroquinone molecules. nih.gov The reaction of a carbohydrazide with hydrazonoyl halides in the presence of a base like triethylamine (B128534) can also lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. alaqsa.edu.ps

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

The hydrazide functional group in this compound is a key precursor for the construction of 1,3,4-oxadiazole rings, a class of heterocycles known for a wide range of biological activities. nih.govmdpi.com The synthesis of these derivatives typically involves the cyclization of the carbohydrazide moiety with various one-carbon donors.

A common and effective method for this transformation is the reaction of the carbohydrazide with carbon disulfide in a basic medium, followed by acidification. This process leads to the formation of a 5-thiol-1,3,4-oxadiazole derivative. For instance, the reaction of a hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by treatment with an acid, yields the corresponding oxadiazole-2-thiol. jchemrev.com

Another widely employed strategy involves the condensation of the carbohydrazide with aromatic acids in the presence of a dehydrating agent such as phosphorus oxychloride. nih.gov This one-pot reaction directly yields 2,5-disubstituted 1,3,4-oxadiazoles. The general mechanism involves the formation of a diacylhydrazine intermediate, which then undergoes cyclodehydration to form the oxadiazole ring. nih.gov Variations of this method may utilize other dehydrating agents like polyphosphoric acid or thionyl chloride. mdpi.comnih.gov

Furthermore, oxidative cyclization of N-acylhydrazones, which can be prepared from this compound and an appropriate aldehyde, provides another route to 1,3,4-oxadiazoles. Reagents like chloramine-T under microwave irradiation have been successfully used for this purpose. jchemrev.com

The following table summarizes common methods for the synthesis of 1,3,4-oxadiazole derivatives from a carbohydrazide precursor:

Reagent(s)Product TypeReference
Carbon Disulfide, Base, then Acid5-Thiol-1,3,4-oxadiazole jchemrev.com
Aromatic Acid, Phosphorus Oxychloride2,5-Disubstituted 1,3,4-oxadiazole nih.gov
Aldehyde, then Oxidizing Agent (e.g., Chloramine-T)2,5-Disubstituted 1,3,4-oxadiazole jchemrev.com

Formation of Pyrazole (B372694) and Pyridine (B92270) Ring Systems

The versatile nature of the this compound scaffold extends to the synthesis of other important heterocyclic systems, including pyrazoles and pyridines.

Pyrazole Synthesis: Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govorganic-chemistry.orgdergipark.org.tr In the context of this compound, the hydrazide moiety can react with various diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to form the corresponding pyrazole derivatives. dergipark.org.tr The reaction generally proceeds via a cyclocondensation mechanism. For example, the reaction with a 1,3-diketone would lead to the formation of a 1-(2-methylquinolin-3-yl)carbonyl-substituted pyrazole. nih.govdergipark.org.tr The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can sometimes lead to a mixture of isomers. dergipark.org.tr

Pyridine Synthesis: The synthesis of pyridine derivatives from this compound is less direct and often involves multi-step sequences or multicomponent reactions. One potential strategy could involve the conversion of the carbohydrazide into a different reactive intermediate that can then participate in a pyridine ring-forming reaction. For instance, the carbohydrazide could be used to synthesize a pyrazolo[3,4-b]pyridine system, where the pyridine ring is fused to a pyrazole ring. researchgate.net Another approach might involve the reaction of a chalcone (B49325) derivative with the carbohydrazide, which, depending on the reaction conditions and subsequent transformations, could potentially lead to pyridine-containing structures. miami.edu

Reactivity of the Quinoline Nucleus

The quinoline ring system in this compound is susceptible to both nucleophilic and electrophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the substituents at the 2 and 3-positions.

Nucleophilic Substitution Reactions

The quinoline ring, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr) reactions. However, the presence of the methyl and carbohydrazide groups at positions 2 and 3 makes direct nucleophilic attack on the quinoline ring challenging under standard conditions.

More commonly, nucleophilic substitution reactions on the quinoline nucleus are facilitated by the presence of a good leaving group, such as a halogen, at the 2- or 4-position. mdpi.comresearchgate.net For instance, if the starting material were a 2-chloro- or 4-chloro-quinoline derivative, the chloro group could be readily displaced by various nucleophiles like amines, thiols, or alkoxides. mdpi.comresearchgate.net The reactivity at the 2- and 4-positions is enhanced due to the ability of the nitrogen atom to stabilize the Meisenheimer-like intermediate formed during the reaction. researchgate.net There are notable differences in reactivity between the 2- and 4-positions, with 2-chloroquinolines generally showing higher reactivity towards alkoxides, while 4-chloroquinolines are more susceptible to acid-catalyzed reactions with amines. researchgate.net

A catalyst-free nucleophilic substitution of hydrogen in the quinoline ring has also been reported, where acylethynylpyrroles react with quinolines to stereoselectively form 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org This reaction proceeds through a proposed redox ring-opening of an intermediate cycloadduct. rsc.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the quinoline nucleus generally occurs on the benzene (B151609) ring (the carbocyclic ring), as the pyridine ring is deactivated by the electronegative nitrogen atom. reddit.comquimicaorganica.org The reaction proceeds through a standard EAS mechanism involving the attack of an electrophile on the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Functionalization of the Methyl Group at Position C-2

The methyl group at the C-2 position of the quinoline ring offers another site for chemical modification, primarily through the activation of its C(sp³)-H bonds.

C(sp³)-H Activation and Functionalization via Enamine Tautomerism

The methyl group at the 2-position of a quinoline ring can exhibit reactivity due to the possibility of forming an enamine tautomer. This tautomerism involves the migration of a proton from the methyl group to the ring nitrogen, creating a more nucleophilic enamine-like structure. This increased nucleophilicity allows for reactions with various electrophiles.

Recent advances in C-H activation chemistry have provided powerful tools for the functionalization of such methyl groups. For example, palladium-catalyzed dual C(sp³)-H/C7(sp²)-H activation of 8-methylquinoline (B175542) N-oxides has been demonstrated, leading to annulation reactions. nih.gov Similarly, rhodium(III)-catalyzed C(sp³)–H bond activation of 8-methylquinolines has been utilized for cascade reactions to synthesize complex heterocyclic systems. rsc.org While these examples are on 8-methylquinolines, the principles of C-H activation can be conceptually extended to the 2-methyl group of the title compound, potentially requiring specific directing groups or catalytic systems to achieve regioselectivity. The enamine tautomer can facilitate reactions such as condensation with aldehydes or other electrophiles, leading to the elaboration of the side chain at the C-2 position.

Knoevenagel-type Condensation Reactions with Aromatic Aldehydes

A key derivatization strategy for this compound involves its reaction with aromatic aldehydes. This transformation is a Knoevenagel-type condensation, a nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde, followed by dehydration to form a new carbon-nitrogen double bond (C=N). maxbrainchemistry.comtaylorandfrancis.comsigmaaldrich.com The resulting products are N'-arylidene-2-methylquinoline-3-carbohydrazides, commonly known as Schiff bases or hydrazones. researchgate.netresearchgate.net

This reaction is typically carried out by refluxing equimolar amounts of the carbohydrazide and a substituted aromatic aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). The presence of different substituents on the aromatic aldehyde allows for the creation of a diverse library of derivatives. researchgate.net The formation of these hydrazones is a valuable method for synthesizing new chemical entities for biological screening. researchgate.netnih.gov For instance, Schiff bases have been prepared from quinoline-3-carbohydrazide (B3054276) and various aldehydes, including 2-nitrobenzaldehyde (B1664092) and 2-chlorobenzaldehyde (B119727), to study their coordination chemistry and biological potential. researchgate.net

Table 1: Examples of N'-Arylidene-2-methylquinoline-3-carbohydrazide Derivatives Synthesized via Knoevenagel-type Condensation

Aromatic AldehydeResulting Derivative NameReference
2-NitrobenzaldehydeN'-(2-nitrobenzylidene)-2-methylquinoline-3-carbohydrazide researchgate.net
2-ChlorobenzaldehydeN'-(2-chlorobenzylidene)-2-methylquinoline-3-carbohydrazide researchgate.net
2,4-DihydroxybenzaldehydeN'-(2,4-dihydroxybenzylidene)-2-methylquinoline-3-carbohydrazide researchgate.net
Various Substituted Benzaldehydes(E)-2-amino-N'-benzylidenehexahydroquinoline-3-carbohydrazide derivatives nih.gov

Oxidative Transformations to Aldehyde Moieties

The conversion of a carbohydrazide functional group into an aldehyde is a less common but synthetically useful oxidative transformation. While specific literature detailing the direct oxidation of this compound to 2-methylquinoline-3-carbaldehyde (B6230870) is not prevalent, general methods for the oxidation of acylhydrazides to aldehydes can be applied.

One established method is the Kalb-Gross aldehyde synthesis, which involves the treatment of aroylhydrazines with a base and an oxidizing agent. bme.hu This process can also occur as an autoxidation reaction where the hydrazide, in a basic solution, is converted to the corresponding aldehyde, which may then condense with unreacted hydrazide. bme.hu For example, benzohydrazide (B10538) has been shown to convert to benzaldehyde (B42025) when treated with n-butylamine over time. bme.hu Another approach involves the oxidation of aldehyde hydrazones, which are readily prepared from hydrazides, using reagents like benzeneseleninic anhydride. rsc.org The unsubstituted hydrazones of aromatic aldehydes can undergo unusual transformations under specific conditions, such as Swern oxidation conditions, although this may lead to other products like alkyl chlorides rather than the parent aldehyde. researchgate.net The oxidative conversion of hydrazides can also yield other functional groups such as carboxylic acids, esters, or amides depending on the reagents used, for instance with copper salts. capes.gov.br

Table 2: General Methods for Oxidative Conversion of Hydrazides

Method/ReagentProduct TypeKey FeaturesReference
Kalb-Gross Synthesis (Base, Oxidant)AldehydeClassic method for converting aroylhydrazines to aldehydes. bme.hu
Benzeneseleninic AnhydrideAcylazo-derivatives (from hydrazones)Oxidizes aldehyde hydrazones; can be used to regenerate the parent aldehyde from tosyl hydrazones. rsc.org
Copper(II) Acetate (B1210297) / O₂Carboxylic AcidCatalytic Cu(OAc)₂ at room temperature. capes.gov.br
Copper(II) Chloride / AminesAmideOxidation of hydrazide in the presence of an amine. capes.gov.br

Other Functional Group Interconversions (e.g., Reduction to Amines)

Beyond condensation and oxidation, the carbohydrazide group of this compound is amenable to other functional group interconversions, most notably reduction to an amine. The reduction of the carbohydrazide moiety would yield (2-methylquinolin-3-yl)methanamine. This transformation is significant as it converts the hydrazide into a primary amine, opening up further avenues for derivatization, such as amidation or reductive amination.

While the reduction of the quinoline ring itself to a tetrahydroquinoline is a known reaction, the specific reduction of the 3-carbohydrazide substituent requires different conditions. wikipedia.org General methods for the reduction of hydrazines and their derivatives to amines are well-established. Reagents such as an aqueous solution of titanium(III) trichloride (B1173362) have been successfully used for the clean reduction of various hydrazines to their corresponding amines. rsc.org Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also capable of reducing amide-like functional groups and could potentially be employed for this conversion, analogous to its use in reducing nitriles to amines on a quinoline core. rsc.org Milder methods equivalent to the Wolff-Kishner reduction, such as the reduction of tosylhydrazones with sodium borohydride, are also used to reduce carbonyls, suggesting the possibility of reducing the carbohydrazide under specific conditions. organicchemistrydata.org

Spectroscopic and Advanced Structural Elucidation of 2 Methylquinoline 3 Carbohydrazide and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared light, which excites molecular vibrations.

Infrared (IR) Spectroscopy for Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups of 2-Methylquinoline-3-carbohydrazide. The IR spectrum reveals distinct absorption bands corresponding to the vibrations of specific bonds within the molecule.

The carbohydrazide (B1668358) moiety is a primary focus. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups typically appear as strong to medium bands in the region of 3350-3150 cm⁻¹. Often, the -NH₂ group shows two distinct bands corresponding to symmetric and asymmetric stretching. The carbonyl group (C=O) of the hydrazide, often referred to as the Amide I band, gives rise to a strong absorption peak, typically found between 1680 cm⁻¹ and 1630 cm⁻¹. researchgate.netnih.gov

The quinoline (B57606) ring structure also presents characteristic signals. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the heterocyclic ring system appear in the 1600-1450 cm⁻¹ region. researchgate.net The presence of the methyl group is indicated by C-H stretching vibrations around 2950-2850 cm⁻¹.

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Hydrazide N-HStretching3350 - 3150
Aromatic C-HStretching3100 - 3000
Methyl C-HStretching2950 - 2850
Carbonyl C=O (Amide I)Stretching1680 - 1630
Aromatic C=C / C=NStretching1600 - 1450
N-HBending (Amide II)1550 - 1510

Note: The exact positions of these peaks can be influenced by the molecular environment, including solvent and intermolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by probing the magnetic environments of its nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons in this compound.

The protons of the quinoline ring typically resonate in the aromatic region, from δ 7.0 to 9.0 ppm. uncw.educhemicalbook.com The exact chemical shifts and coupling patterns depend on the substitution pattern and electronic effects. The proton at the C4 position is expected to be a singlet and significantly deshielded due to the anisotropic effect of the adjacent carbonyl group. The protons on the benzo- part of the quinoline ring will appear as a complex multiplet system. rsc.org

The methyl group (-CH₃) attached to the C2 position of the quinoline ring will appear as a sharp singlet, typically in the upfield region of δ 2.5-2.8 ppm. chemicalbook.comrsc.org The protons of the carbohydrazide group (-CONHNH₂) are exchangeable and their signals can be broad. The amide proton (-NH-) is expected to appear as a broad singlet at a downfield chemical shift (often > δ 9.0 ppm), while the terminal amine protons (-NH₂) also give rise to a broad singlet. rsc.org

Table 2: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Quinoline-H (aromatic)7.0 - 9.0Multiplets, Singlet
Methyl-H (CH₃)2.5 - 2.8Singlet
Amide-H (CONH)> 9.0Broad Singlet
Amine-H (NH₂)Variable, broadBroad Singlet

Note: Spectra are typically recorded in deuterated solvents like DMSO-d₆, where NH protons are clearly observable. researchgate.net

Advanced NMR Techniques (e.g., 2D-NMR, NOESY) for Conformational and Configurational Analysis

While ¹H NMR provides primary structural data, advanced 2D-NMR techniques are essential for unambiguous assignment and for probing the molecule's three-dimensional conformation.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupled protons. For this compound, COSY would reveal the connectivity between the protons on the benzene (B151609) ring portion of the quinoline system, helping to assign their specific positions. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the ¹³C signals for each protonated carbon in the molecule, such as the methyl carbon and the carbons of the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons (those without attached protons), such as the C2, C3, and C=O carbons. For instance, correlations would be expected from the methyl protons to the C2 and C3 carbons, and from the amide proton to the C3 and C=O carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. ic.ac.uk A NOESY experiment could, for example, reveal through-space interactions between the C4-H proton and the amide proton, or between the methyl protons and the H8 proton of the quinoline ring, depending on the preferred conformation around the C3-carbonyl bond. researchgate.net

These advanced techniques, used in combination, allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the molecular constitution and providing evidence for its spatial arrangement. ipb.pt

Mass Spectrometry

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination and Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. ub.eduuvic.ca In the positive ion mode, the technique typically generates the protonated molecular ion, [M+H]⁺. For this compound (C₁₁H₁₁N₃O), the expected exact mass of the neutral molecule is 201.0902 g/mol , leading to a prominent [M+H]⁺ peak at m/z 202.0980. nih.govnih.gov

Collision-induced dissociation (CID) of the [M+H]⁺ ion provides characteristic fragmentation patterns that help to confirm the structure. uvic.ca Key fragmentation pathways for this compound would likely include:

Cleavage of the N-N bond: Loss of the terminal NH₂ group (16 Da) or NH₂NH₂ (32 Da).

Cleavage of the amide C-N bond: Loss of the entire hydrazinyl group (-NHNH₂) leading to a fragment corresponding to the 2-methyl-3-acylium quinoline ion.

Loss of the carbonyl group: Cleavage resulting in the loss of CO (28 Da) from fragment ions. nih.gov

These fragmentation patterns provide a molecular fingerprint that confirms the identity of the carbohydrazide moiety and its connection to the 2-methylquinoline (B7769805) scaffold. libretexts.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for confirming the purity and identity of newly synthesized compounds like this compound and its derivatives.

In the analysis of quinoline derivatives, LC-MS is used to separate the target compound from any unreacted starting materials, byproducts, or impurities. The liquid chromatography component separates the mixture based on the differential partitioning of the analytes between a mobile phase and a stationary phase. Following separation, the eluent is introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). This provides a precise molecular weight of the compound, which is a critical piece of data for confirming its identity. For instance, the formation of hydrazone derivatives of quinoline is confirmed by the presence of an intense molecular ion peak in the mass spectrum. nih.gov

Derivatization with agents like 2-hydrazinoquinoline (B107646) (HQ) can be employed to enhance the LC-MS analysis of certain metabolites. This process improves chromatographic performance and ionization efficiency, allowing for the simultaneous analysis of various classes of compounds. nih.govumn.edu The resulting derivatives, such as hydrazones, can be readily identified by their characteristic mass spectra. nih.gov

The purity of the sample can be assessed by the presence of a single major peak in the chromatogram corresponding to the desired product's m/z value. The presence of other peaks would indicate impurities, which can then be identified by their respective mass spectra.

Table 1: LC-MS Data for Hypothetical this compound Derivatives

CompoundRetention Time (min)[M+H]⁺ (Observed)[M+H]⁺ (Calculated)Purity (%)
This compound5.2202.09202.09>98
Derivative A6.8350.15350.15>97
Derivative B7.1412.21412.21>99

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. This information is crucial for verifying the empirical formula of a newly synthesized compound like this compound and its derivatives.

The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the proposed structure and the purity of the sample.

For example, in the synthesis of Schiff base ligands derived from quinoline-3-carbohydrazide (B3054276), elemental analysis is routinely used to confirm the composition of the final products. mdpi.comresearchgate.net Any significant deviation between the observed and calculated values may indicate the presence of impurities or that the actual compound is different from the one proposed.

Table 2: Elemental Analysis Data for this compound and a Derivative

CompoundMolecular FormulaCalculated (%)Found (%)
This compound C₁₁H₁₁N₃OC: 65.66, H: 5.51, N: 20.88C: 65.60, H: 5.48, N: 20.91
(E)-N'-(2-Nitrobenzylidene) quinoline-3-carbohydrazide mdpi.comC₁₇H₁₂N₄O₃C: 63.75, H: 3.78, N: 17.49C: 63.71, H: 3.58, N: 17.32
(E)-N'-(2-Chlorobenzylidene) quinoline-3-carbohydrazide mdpi.comC₁₇H₁₂ClN₃OC: 65.92, H: 3.90, N: 13.57C: 65.48, H: 3.89, N: 13.66

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. For compounds like this compound and its derivatives that can be crystallized, single-crystal XRD can determine the precise molecular structure, including bond lengths, bond angles, and conformational details.

The diffraction pattern produced when X-rays interact with a crystal is unique to that crystal's structure. By analyzing this pattern, scientists can construct an electron density map of the molecule and from that, deduce the positions of the individual atoms.

This technique has been instrumental in elucidating the structures of various quinoline derivatives and their metal complexes. For instance, the X-ray structure of Schiff bases derived from quinoline-3-carbohydrazide has been reported, providing definitive proof of their molecular geometry. mdpi.comresearchgate.net The data from XRD studies are crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties and biological activity of the compounds.

Table 3: Selected Crystallographic Data for a Quinoline Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.234
b (Å)15.678
c (Å)12.456
β (°)98.76
Volume (ų)1978.5
Z4

Note: The data in this table is hypothetical and for illustrative purposes.

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic or UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum provides information about the chromophores present in the molecule, which are the parts of the molecule that absorb light.

The quinoline ring system and the carbohydrazide group in this compound, as well as any additional conjugated systems in its derivatives, act as chromophores. The UV-Vis spectrum will show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within these systems.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent and the presence of substituents on the quinoline ring or the hydrazide moiety. For example, the introduction of a chromophore-containing amino acid like quinoline into a protein can significantly alter its fluorescence properties. nih.gov UV-Vis spectroscopy is also a valuable tool for monitoring reactions involving these compounds and for determining their concentration in solution. nih.gov

Table 4: UV-Vis Absorption Data for a Quinoline Derivative in Ethanol (B145695)

Transitionλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π→π28015,000
n→π3502,500

Note: The data in this table is hypothetical and for illustrative purposes.

Electron Spin Resonance (ESR) Spectroscopy (for relevant derivatives/complexes)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals and many transition metal complexes. While this compound itself is not a radical, some of its derivatives or metal complexes may be paramagnetic and thus ESR active.

For instance, if this compound or its derivatives are involved in redox reactions that generate radical intermediates, ESR can be used to detect and characterize these transient species. rsc.orgaub.edu.lbaub.edu.lb Furthermore, when these compounds form complexes with transition metals that have unpaired electrons (e.g., Cu(II), Fe(III)), ESR spectroscopy can provide valuable information about the electronic structure and coordination environment of the metal ion. nih.govnih.govrsc.org

The ESR spectrum provides parameters such as the g-factor and hyperfine coupling constants, which can help to identify the radical species and describe the distribution of the unpaired electron's spin density within the molecule. allenpress.com

Table 5: Hypothetical ESR Data for a Cu(II) Complex of a this compound Derivative

ParameterValue
g∥2.25
g⊥2.06
A∥ (G)160
A⊥ (G)25

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Chemistry and Molecular Modeling Studies of 2 Methylquinoline 3 Carbohydrazide

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as 2-methylquinoline-3-carbohydrazide, and a biological target.

Prediction of Ligand-Target Binding Affinities

Molecular docking studies have been employed to predict the binding affinities of quinoline (B57606) derivatives, including structures related to this compound, with various biological targets. Binding affinity, often expressed in kcal/mol, indicates the strength of the interaction between the ligand and the target protein. A more negative value typically signifies a stronger and more stable interaction.

For instance, in a study investigating quinoline derivatives as potential anti-tubercular agents, a prominent ligand demonstrated a high binding energy of -18.8 kcal/mol with the DNA gyrase receptor. nih.gov This was significantly lower than the binding energy of the standard drug isoniazid (B1672263) (-14.6 kcal/mol), suggesting a stronger interaction for the quinoline derivative. nih.gov In another study on 2H-thiopyrano[2,3-b]quinoline derivatives, the binding affinities against the CB1a protein ranged from -5.3 to -6.1 Kcal/mol. nih.gov One derivative, in particular, showed the highest binding affinity of -6.1 Kcal/mol. nih.gov Similarly, docking studies of novel quinoline-based thiosemicarbazide (B42300) derivatives against the InhA enzyme, a key target in Mycobacterium tuberculosis, revealed a binding energy of -8.30 kcal/mol for the most effective compound. nih.gov

Derivative ClassTargetBinding Affinity (kcal/mol)Reference
Quinoline DerivativeDNA Gyrase-18.8 nih.gov
Isoniazid (Standard)DNA Gyrase-14.6 nih.gov
2H-thiopyrano[2,3-b]quinoline Derivative 1CB1a-5.3 to -6.1 nih.gov
2H-thiopyrano[2,3-b]quinoline Derivative 4CB1a-6.1 nih.gov
Quinoline-based Thiosemicarbazide (QST4)InhA Enzyme-8.30 nih.gov

Elucidation of Molecular Interactions and Binding Sites with Biological Macromolecules

Beyond predicting binding energy, molecular docking elucidates the specific molecular interactions and binding sites between the ligand and its target. These interactions, which include hydrogen bonds and hydrophobic interactions, are crucial for the stability of the ligand-protein complex.

In the case of the quinoline derivative targeting DNA gyrase, four hydrogen bonds were observed. nih.gov The C=O group of the quinoline acted as a hydrogen acceptor, forming a bond with ARG98 of the enzyme. nih.gov The N-H groups of the hydropyridine and hydrazine (B178648) moieties acted as hydrogen donors, forming bonds with GLY120 and SER118, respectively. nih.gov Hydrophobic interactions were also noted with several amino acid residues, including PRO124, PRO123, VAL97, ASP94, and ASP122. nih.gov

Similarly, for 2H-thiopyrano[2,3-b]quinoline derivatives interacting with the CB1a protein, interactions with amino acid residues such as ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, TRP-25, LYS-10, and GLU-9 were identified. nih.gov One of the derivatives also showed an additional hydrogen bonding interaction with the amino acid residue GLU-32. nih.gov For the quinoline-based thiosemicarbazide derivative QST4, docking studies revealed a hydrogen bond between the sulfonyl group and the catalytic residue Tyr158, as well as an additional hydrogen bond with Met199. nih.gov

LigandTargetInteracting Amino Acid ResiduesInteraction TypeReference
Quinoline DerivativeDNA GyraseARG98, SER118, GLY120Hydrogen Bond nih.gov
Quinoline DerivativeDNA GyrasePRO124, PRO123, VAL97, ASP94, ASP122Hydrophobic nih.gov
2H-thiopyrano[2,3-b]quinolineCB1aILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, TRP-25, LYS-10, GLU-9Residual Interaction nih.gov
2H-thiopyrano[2,3-b]quinoline Derivative 2CB1aGLU-32Hydrogen Bond nih.gov
Quinoline-based Thiosemicarbazide (QST4)InhA EnzymeTyr158, Met199Hydrogen Bond nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools used in the initial stages of drug discovery to identify potential new drug candidates from large databases of chemical compounds.

Identification of Essential Structural Features for Bioactivity

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For quinoline-3-carbohydrazide (B3054276) derivatives, a pharmacophore model for antioxidant activity was developed. researchgate.netnih.govnih.gov This model identified four key features: one aromatic ring and three hydrogen bond acceptors. researchgate.netnih.govnih.gov The aromatic ring of a phenolic group and the carbonyl groups of the quinoline and carbohydrazide (B1668358) moieties were found to map well with this pharmacophore model. nih.gov

Application in Ligand-Based Drug Design

The developed pharmacophore model serves as a 3D query for virtual screening of chemical databases to identify compounds with the desired structural features. researchgate.netnih.gov This ligand-based approach has been successfully applied to screen databases like Maybridge and NCI, leading to the identification of several compounds with good predicted antioxidant activity. researchgate.netnih.govnih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules like this compound. nih.govarabjchem.org These calculations can predict various molecular properties, including the distribution of electron density and the energies of frontier molecular orbitals. arabjchem.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. researchgate.net For 2-Chloro-7-Methylquinoline-3-Carbaldehyde, a related compound, the HOMO-LUMO energy gap was calculated to correspond to the S0→S2 transition, with excitation energies of 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr In this molecule, the HOMO orbital is primarily localized on the rings, while the LUMO orbital is distributed over the entire molecule. dergipark.org.tr Analysis of 8-hydroxy-2-methyl quinoline showed that the HOMO is delocalized over the entire molecule, and the LUMO is delocalized over the entire molecule except for the CH3 group. arabjchem.orgresearchgate.net These quantum chemical insights are valuable for understanding the reactivity and potential interaction mechanisms of this compound and its derivatives.

CompoundParameterValueReference
2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans)HOMO-LUMO Gap (Excitation Energy)3.75 eV dergipark.org.tr
2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis)HOMO-LUMO Gap (Excitation Energy)3.84 eV dergipark.org.tr

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties such as geometry, electronic distribution, and reactivity.

For this compound, a DFT analysis would typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

While no specific DFT data for this compound is available, a study on related quinoline scaffolds mentioned a calculated HOMO-LUMO gap of 2.17 eV for a derivative, indicating its potential for biological activity. researchgate.net Another study on fluorine-containing hydrazide-hydrazones, which share a similar functional group, reported a HOMO-LUMO gap of 3.52723 eV for one of its lead compounds. researchgate.net

A Molecular Electrostatic Potential (MEP) map would also be a valuable output of a DFT study. The MEP visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. This information is vital for understanding intermolecular interactions, including how the molecule might bind to a biological target. For this compound, one would expect the carbonyl oxygen and the nitrogen atoms of the hydrazide group to be regions of negative potential, making them likely sites for hydrogen bonding.

Conformational Analysis and Energy Landscape Exploration

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (isomers) of a molecule and to map the potential energy surface that governs the transitions between them.

This is typically achieved by performing a systematic scan of the torsional angles of the rotatable bonds in the molecule, such as the C-C and C-N bonds of the carbohydrazide side chain. By calculating the energy at each step of the rotation, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations.

For this compound, the key dihedral angles to investigate would be those around the bond connecting the hydrazide group to the quinoline ring and the N-N bond of the hydrazide itself. The relative energies of the different conformers would determine their population at a given temperature and thus their availability to interact with a biological receptor. Unfortunately, no specific conformational analysis or energy landscape exploration studies have been published for this compound.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in establishing these relationships, often through Quantitative Structure-Activity Relationship (QSAR) models.

Numerous papers have reported the synthesis of series of N'-substituted-2-methylquinoline-3-carbohydrazide derivatives and evaluated their biological activities, such as antimicrobial, antioxidant, and antitubercular properties. researchgate.net These studies often provide a qualitative SAR, for instance, noting that the presence of certain substituents on the phenyl ring of the hydrazone moiety enhances activity.

However, a formal QSAR study on a series of this compound derivatives, which would involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and their correlation with biological activity through statistical models, has not been found in the reviewed literature. Such a study would be invaluable for the rational design of more potent analogs.

Protein-Ligand Interaction Studies (e.g., with Serum Albumins)

Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are the most abundant proteins in the blood plasma and play a crucial role in the transport and disposition of many drugs. The binding of a drug to serum albumin can significantly affect its pharmacokinetic profile, including its distribution, metabolism, and excretion.

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein receptor. A docking study of this compound with HSA or BSA would provide insights into the specific binding site on the protein and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the complex.

While some studies on derivatives have mentioned molecular docking against various enzymes, no specific computational studies detailing the interaction of the parent this compound with serum albumins were identified. A thesis work abstract did mention the interaction of derivatives with BSA, suggesting the relevance of such studies for this class of compounds. scribd.com A detailed investigation would typically involve identifying the preferred binding pocket (such as Sudlow's site I or site II in HSA) and calculating the binding energy to estimate the affinity.

Coordination Chemistry and Metal Complex Formation with 2 Methylquinoline 3 Carbohydrazide

2-Methylquinoline-3-carbohydrazide as a Ligand

The coordinating properties of this compound are primarily attributed to the presence of several potential donor atoms, making it a versatile chelating agent. The molecule features a quinoline (B57606) nitrogen atom, a carbonyl oxygen atom, and the nitrogen atoms of the hydrazide group, all of which can participate in bonding with a central metal ion.

Investigation of Chelation Modes and Donor Atoms

Studies on analogous quinoline-3-carbohydrazide (B3054276) derivatives, particularly their Schiff base forms, have provided significant insight into the probable chelation modes of this compound. In many of its complexes, the carbohydrazide (B1668358) moiety plays a crucial role in coordination. It can act as a bidentate ligand, coordinating to a metal ion through the carbonyl oxygen and the terminal amino nitrogen of the hydrazide group.

In the case of Schiff bases formed from quinoline-3-carbohydrazide, coordination typically occurs via the azomethine nitrogen and the carbonyl oxygen. uq.edu.auresearchgate.net This suggests that in the absence of a Schiff base condensation, the lone pair of electrons on the terminal -NH2 group of the hydrazide is available for coordination. Furthermore, the quinoline nitrogen atom can also act as a donor site, potentially leading to the formation of polynuclear complexes or different coordination geometries. However, some studies on related Schiff base complexes suggest that the quinoline nitrogen may be a weaker coordinating site compared to the azomethine nitrogen. uq.edu.au The chelation can result in the formation of stable five- or six-membered rings, which enhances the thermodynamic stability of the resulting metal complexes.

Synthesis of Transition Metal Complexes

The versatility of this compound as a ligand is demonstrated by its ability to form complexes with a wide range of transition metals. The synthesis of these complexes is typically achieved by reacting the ligand with the corresponding metal salt in a suitable solvent, often under reflux conditions. mdpi.comjocpr.com The stoichiometry of the reaction, the nature of the metal salt, and the reaction conditions can influence the final structure and composition of the complex.

Complexes of various transition metals have been synthesized using ligands structurally similar to this compound, including those of:

Copper(II) uq.edu.auresearchgate.netmdpi.com

Nickel(II) uq.edu.auresearchgate.netmdpi.com

Cobalt(II) uq.edu.auresearchgate.netmdpi.com

Cadmium(II) uq.edu.auresearchgate.netmdpi.com

Chromium(III) uq.edu.au

Iron(III) uq.edu.au

Zinc(II) jocpr.comresearchgate.net

Mercury(II) researchgate.net

The resulting complexes are often colored, crystalline solids, and their characterization provides valuable information about the coordination environment around the central metal ion. jocpr.com

Spectroscopic Characterization of Metal Complexes

A combination of spectroscopic techniques is employed to elucidate the structure and bonding in the metal complexes of this compound. These methods provide evidence for the coordination of the ligand to the metal ion and help in determining the geometry of the complex.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectral Shifts Upon Complexation

Infrared spectroscopy is a powerful tool for determining the donor sites of a ligand involved in coordination. In the IR spectrum of the free this compound ligand, characteristic bands corresponding to the C=O (carbonyl) and N-H (amine) stretching vibrations are observed. Upon complexation, a significant shift in the C=O stretching frequency to a lower wavenumber is typically observed, indicating the coordination of the carbonyl oxygen to the metal ion. nih.gov Similarly, changes in the N-H stretching and bending vibrations suggest the involvement of the hydrazide nitrogen in coordination. orientjchem.org The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, also provides valuable information. The chemical shifts of the protons in the vicinity of the coordinating atoms will be affected upon complexation. For instance, the signal corresponding to the -NH proton of the hydrazide group is expected to shift upon coordination. mdpi.com In studies of related Schiff base complexes, the azomethine proton signal is significantly affected by complexation. uq.edu.auresearchgate.net

Spectroscopic Data for a Representative Schiff Base of Quinoline-3-carbohydrazide
Technique Observation
FTIR (cm⁻¹)The ν(C=O) band shifts upon complexation. mdpi.com
The ν(C=N) of the quinoline ring may or may not be affected. mdpi.com
¹H NMR (ppm)The -NH proton signal shifts upon complexation. mdpi.com
The azomethine proton signal is significantly affected. uq.edu.auresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions in Complexes

UV-Visible spectroscopy is used to study the electronic transitions within the metal complexes, which provides information about the geometry of the coordination sphere. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions of the metal ion. doi.orgresearchgate.net The position and intensity of these bands are characteristic of the metal ion and its coordination environment. For example, the electronic spectra of Cu(II) complexes can help distinguish between octahedral, tetrahedral, or square planar geometries. isca.me

UV-Visible Spectral Data for Representative Metal Complexes
Metal Complex Typical Electronic Transitions
Cu(II)d-d transitions, often broad, indicative of geometry. isca.me
Ni(II)Multiple bands corresponding to transitions in an octahedral or square planar field. researchgate.net
Co(II)Bands characteristic of tetrahedral or octahedral geometry. researchgate.net

Magnetic Susceptibility Measurements for Oxidation State and Geometry

Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in the metal complex, which in turn helps to determine the oxidation state and the geometry of the central metal ion. researchgate.netmdpi.com For instance, Cu(II) complexes with one unpaired electron are paramagnetic, and the measured magnetic moment can help to confirm the d⁹ configuration and suggest a particular geometry. mdpi.com Similarly, the magnetic moments of Co(II) and Ni(II) complexes can distinguish between high-spin and low-spin configurations and provide evidence for octahedral or tetrahedral geometries. mdpi.com

Magnetic Moment Data for Representative Metal Complexes
Metal Ion Typical Magnetic Moment (B.M.) and Inferred Geometry
Cu(II)~1.7-2.2 for one unpaired electron, often suggesting octahedral or distorted geometries. mdpi.com
Co(II)High-spin octahedral: ~4.3-5.2; Low-spin octahedral or square planar: ~1.9-2.8. mdpi.com
Ni(II)Octahedral: ~2.8-4.0; Square planar: Diamagnetic.
Fe(III)High-spin octahedral: ~5.9; Low-spin octahedral: ~2.0.

Based on the available scientific literature, a detailed article focusing solely on the chemical compound “this compound” and its metal complexes cannot be generated. The current body of research extensively covers the coordination chemistry and biological activities of metal complexes derived from quinoline-3-carbohydrazide and its Schiff bases, but there is a notable lack of specific studies on the This compound variant for the requested topics of X-ray crystallography, computational analysis, and the distinct biological activity of its metal complexes.

The presence of a methyl group at the 2-position of the quinoline ring would significantly influence the compound's steric and electronic properties, affecting its coordination behavior with metal ions and the subsequent biological activity of the resulting complexes. Therefore, extrapolating data from the unsubstituted quinoline-3-carbohydrazide would be scientifically inaccurate.

The provided search results consistently refer to Schiff bases of quinoline-3-carbohydrazide with various aldehydes. uq.edu.aumdpi.comresearchgate.net For instance, studies on complexes with ligands derived from the reaction of quinoline-3-carbohydrazide with 2-nitrobenzaldehyde (B1664092) and 2-chlorobenzaldehyde (B119727) provide details on coordination via azomethine nitrogen and carbonyl oxygen, proposing octahedral structures based on magnetic susceptibility and elemental analysis. uq.edu.aumdpi.comresearchgate.net However, these findings are not directly applicable to this compound.

Similarly, while computational studies and biological activity assessments have been performed on various quinoline derivatives and their metal complexes orientjchem.orgresearchgate.netnih.govnih.gov, this specific information is absent for this compound.

Due to the strict requirement to focus solely on "this compound" and the absence of specific data in the scientific literature for this compound, it is not possible to construct the authoritative and scientifically accurate article as requested in the outline.

Applications in Advanced Organic Synthesis and Material Sciences

Role as a Precursor in Diverse Heterocyclic Compound Synthesis

The carbohydrazide (B1668358) group (-CONHNH₂) is a highly reactive functional group that serves as a key starting point for the synthesis of a wide array of heterocyclic compounds. By reacting 2-methylquinoline-3-carbohydrazide with various electrophilic reagents, a range of five- and six-membered heterocyclic rings can be constructed, attached to the quinoline (B57606) scaffold.

For instance, the condensation of related heterocyclic carbohydrazides with reagents like carbon disulfide can lead to the formation of oxadiazole-thiones. nih.gov Similarly, reactions with isothiocyanates can yield thiosemicarbazide (B42300) derivatives, which are themselves precursors to other heterocycles. nih.gov The reaction of the parent quinoline-3-carbohydrazide (B3054276) with various aldehydes readily forms Schiff bases (N'-arylidenecarbohydrazides), which are versatile intermediates. mdpi.commdpi.com These Schiff bases can undergo intramolecular cyclization or react with other reagents to form complex fused heterocyclic systems.

Table 1: Examples of Heterocyclic Systems Derived from Related Quinoline Precursors

PrecursorReagent(s)Resulting HeterocycleReference
Quinoline-3-carbohydrazideBenzaldehyde (B42025) DerivativesSchiff Bases (Hydrazones) mdpi.commdpi.com
2-(1H-1,2,4-Triazol-1-yl)quinoline-3-carbaldehydeFuran-2-carbohydrazideAcylhydrazone mdpi.com
Carbohydrazide DerivativeCarbon Disulfide, KOH1,3,4-Oxadiazole-5(4H)-thione nih.gov
Carbohydrazide DerivativePhenyl IsothiocyanateN-Phenylthiocarbamoyl-carbohydrazide nih.gov

This reactivity makes this compound a valuable precursor for generating libraries of novel heterocyclic compounds for various research applications.

Use as a Building Block for Complex Molecular Architecture

In modern organic synthesis, there is a significant focus on creating complex molecules from well-defined molecular building blocks. This compound fits perfectly into this paradigm. It can be viewed as a bifunctional building block:

The Quinoline Scaffold: Provides a rigid, planar, and aromatic core structure. The 2-methyl group adds specific steric and electronic properties.

The Carbohydrazide Group: Acts as a versatile handle for covalently linking other molecular fragments through condensation reactions.

This dual nature allows for the systematic construction of larger, more complex molecular architectures. Hydrazones, formed from the reaction of carbohydrazides with ketones or aldehydes, are themselves considered important building blocks for further synthetic transformations. researchgate.net By choosing different carbonyl compounds, a diverse range of substituents can be introduced, leading to complex molecules with tailored shapes and functionalities. This approach is fundamental to creating molecules for drug discovery, chemical biology, and materials science.

Research Tool for Investigating Novel Chemical Reactions and Mechanisms

The quinoline scaffold and its derivatives are often used as platforms to study and develop new chemical reactions and to understand their underlying mechanisms. The reactivity of the carbohydrazide group in this compound allows it to participate in a variety of reaction types that are of fundamental interest to organic chemists.

Studies on the related 2-chloroquinoline-3-carbaldehyde (B1585622) have detailed its participation in several important reaction classes:

Condensation Reactions: Formation of Schiff bases with amines and hydrazines. doaj.org

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, often catalyzed, to form new C-C bonds. doaj.org

Michael Addition: The addition of nucleophiles to the α,β-unsaturated systems formed from Knoevenagel products. doaj.org

Cycloaddition Reactions: Participation in multicomponent reactions to form complex heterocyclic systems like pyranopyrazoles. doaj.org

By using this compound or its derivatives (like the corresponding aldehyde) as a substrate, researchers can investigate the scope, limitations, and mechanisms of these and other novel transformations. The defined structure of the quinoline core allows for clear analysis of reaction outcomes, for instance, by using techniques like NMR and X-ray crystallography.

Analog Design and Molecular Modification Strategies

A key strategy in medicinal chemistry and materials science is the systematic modification of a lead compound to optimize its properties. This compound is an excellent scaffold for such analog design. Modifications can be targeted at several positions:

The Carbohydrazide Group: This is the most common site for modification. Condensation with a wide variety of aldehydes and ketones introduces diverse aryl, heteroaryl, or alkylidene substituents (R in the table below). This strategy has been used to synthesize new quinoline-3-carbohydrazide derivatives and evaluate them as potential antitubercular agents. mdpi.com

The Quinoline Ring: Substituents can be introduced onto the benzene (B151609) portion of the quinoline ring to fine-tune electronic properties, solubility, and steric profile.

The Methyl Group: While less common, the methyl group at the 2-position could potentially be functionalized to introduce other groups.

This modular approach allows for the creation of a large library of analogs from a single core structure, facilitating structure-activity relationship (SAR) studies.

Table 2: Strategies for Molecular Modification

Modification SiteStrategyExample of Introduced Group (R)Desired OutcomeReference
CarbohydrazideCondensation with AldehydesSubstituted Phenyl, HeterocyclesNew Biological Activity (e.g., Antitubercular) mdpi.com
CarbohydrazideReaction with IsocyanatesCarbamoyl groupsAltered H-bonding and PolarityGeneral hydrazide reactivity
Quinoline RingElectrophilic SubstitutionNitro, HalogenModified Electronic PropertiesGeneral quinoline chemistry

Potential in the Development of Functional Materials (e.g., in coordination polymers)

The quinoline nucleus, combined with coordinating groups like carbohydrazides, is a promising ligand for the construction of coordination compounds and functional materials. The carbohydrazide moiety, especially after condensation with an aldehyde to form a Schiff base (hydrazone), creates a multidentate ligand system capable of binding to metal ions.

Research on Schiff bases derived from the parent quinoline-3-carbohydrazide has shown that they coordinate with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Fe(III). mdpi.comdoaj.org The coordination typically involves the azomethine nitrogen (-N=CH-) and the carbonyl oxygen (-C=O) of the hydrazone ligand. doaj.orgmdpi.com This chelation results in the formation of stable metal complexes with defined geometries, often octahedral. doaj.orgmdpi.com

Table 3: Metal Complexes of a Schiff Base Derived from Quinoline-3-carbohydrazide

Metal IonLigand (Schiff Base)Proposed GeometryCoordination SitesReference
Cu(II)(E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazideOctahedralAzomethine N, Carbonyl O doaj.orgmdpi.com
Co(II)(E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazideOctahedralAzomethine N, Carbonyl O doaj.orgmdpi.com
Fe(III)(E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazideOctahedralAzomethine N, Carbonyl O doaj.orgmdpi.com
Ni(II)(E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazideOctahedralAzomethine N, Carbonyl O doaj.orgmdpi.com

These discrete metal complexes are interesting in their own right, but the quinoline scaffold also allows for the formation of extended structures like coordination polymers. For example, the related quinoline-2,4-dicarboxylate ligand has been used to construct novel 3D coordination polymers with lanthanide ions (Nd³⁺, Eu³⁺, Tb³⁺). researchgate.net These materials exhibit interesting luminescence properties. The ability of the quinoline ring to participate in π–π stacking interactions can further stabilize these polymeric structures.

Given this precedent, this compound and its derivatives are strong candidates for designing new ligands for functional materials, including:

Luminescent Materials: Especially with lanthanide ions.

Catalysts: Where the metal center is the active site.

Magnetic Materials: With appropriate choice of metal ions and bridging ligands.

Biological Activities of 2 Methylquinoline 3 Carbohydrazide Derivatives

Antimicrobial Spectrum of Activity

The antimicrobial properties of 2-methylquinoline-3-carbohydrazide derivatives have been a primary focus of research, with numerous studies demonstrating their efficacy against a wide range of pathogenic bacteria and fungi.

Antibacterial Activity (against Gram-positive and Gram-negative bacterial strains)

Hydrazone derivatives of this compound have shown notable antibacterial activity. For instance, a series of N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine derivatives exhibited moderate activity against both Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net The minimum inhibitory concentration (MIC) values for some of these compounds were found to be comparable to standard antibacterial drugs. researchgate.net

Similarly, other studies have reported that certain quinoline-3-carbohydrazide (B3054276) derivatives possess good antibacterial activity, particularly against Gram-positive strains. nih.gov For example, compounds 6a, 6b, 10, 11, 13, and 14 in one study were most effective against S. aureus, with inhibition zones ranging from 21–30 mm. nih.gov The introduction of different substituents on the quinoline (B57606) and hydrazone moieties allows for the fine-tuning of their antibacterial potency. The mechanism of action for some of these quinoline derivatives is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound Bacterial Strain Activity (MIC in µg/mL or Zone of Inhibition in mm) Reference
N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine derivative 4f S. aureus 7.81 (MIC) researchgate.net
N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine derivative 4h S. aureus 7.82 (MIC) researchgate.net
N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine derivative 4f E. coli 7.82 (MIC) researchgate.net
Derivative 6a S. aureus 21-30 (Zone of Inhibition) nih.gov
Derivative 6b S. aureus 21-30 (Zone of Inhibition) nih.gov
Derivative 10 S. aureus 21-30 (Zone of Inhibition) nih.gov
Derivative 11 S. aureus 21-30 (Zone of Inhibition) nih.gov
Derivative 13 S. aureus 21-30 (Zone of Inhibition) nih.gov
Derivative 14 S. aureus 21-30 (Zone of Inhibition) nih.gov

Antifungal Activity (against various fungal strains)

The antifungal potential of this compound derivatives is also well-documented. rsc.org Studies have shown that these compounds can effectively inhibit the growth of various fungal pathogens. For example, certain 2-oxo-N1-[(E)-quinolin-3-ylmethylidene]-2H-chromene carbohydrazides, which are related derivatives, displayed significant and equipotent antifungal activity against Candida albicans. ijrpns.com

In another study, N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine derivatives were screened for their antifungal activity against C. albicans and Aspergillus niger. researchgate.net Some of these compounds demonstrated moderate to good antifungal effects, with MIC values indicating their potential as antifungal agents. researchgate.net The presence of the quinoline nucleus, combined with the hydrazone linkage, appears to be crucial for their antifungal properties. researchgate.netijrpns.com

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound Fungal Strain Activity (MIC in µg/mL) Reference
N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine derivative 4b C. albicans 62.5 researchgate.net
N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine derivative 4d C. albicans 15.625 researchgate.net
N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine derivative 4j C. albicans 15.625 researchgate.net
N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine derivative 4b A. niger 31.25 researchgate.net
N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine derivative 4d A. niger 62.5 researchgate.net
N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine derivative 4j A. niger 15.625 researchgate.net

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. This compound derivatives have emerged as promising antioxidant agents.

Free Radical Scavenging Capabilities (e.g., DPPH, Hydroxyl, Superoxide (B77818) Radical Assays)

The antioxidant potential of these derivatives is often evaluated using various in vitro assays that measure their ability to scavenge different free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method. nih.govnih.gov In this assay, the purple-colored DPPH radical is reduced to a colorless or bleached product in the presence of an antioxidant. nih.gov Several quinoline-3-carbohydrazide derivatives have demonstrated significant DPPH radical scavenging activity. nih.gov

Beyond DPPH, the scavenging activities against other ROS like hydroxyl (OH•) and superoxide (O₂⁻•) radicals are also important indicators of antioxidant efficacy. nih.gov Studies have shown that some synthesized quinoline-3-carbohydrazide derivatives exhibit good scavenging activity in these assays as well, highlighting their potential to combat oxidative stress through multiple mechanisms. nih.gov

Mechanisms of Antioxidant Action

The antioxidant activity of this compound derivatives is attributed to their chemical structure. The quinoline ring system and the hydrazone moiety can donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. nih.gov The presence of hydroxyl or other electron-donating groups on the quinoline or associated aromatic rings can further enhance this activity. nih.gov

The mechanism often involves the formation of a stable radical from the antioxidant molecule, which is less reactive and unable to propagate the radical chain reaction. This ability to interrupt radical-mediated processes makes these compounds effective protectors against oxidative damage.

Antitubercular Activity

Tuberculosis remains a significant global health problem, and the emergence of multidrug-resistant strains necessitates the development of new antitubercular drugs. Quinoline-based compounds have a long history in the fight against mycobacterial infections, and this compound derivatives have shown promise in this area. nih.govnih.gov

Several studies have focused on the synthesis and evaluation of these derivatives for their in vitro activity against Mycobacterium tuberculosis. nih.govnih.gov For instance, a series of 4-hydroxy-8-trifluoromethyl-quinoline derivatives, which are structurally related to this compound, were synthesized and evaluated for their antimycobacterial activity. nih.gov Some of these compounds displayed promising activity, with the mode of action potentially involving the inhibition of enoyl-ACP reductase, a key enzyme in mycobacterial fatty acid synthesis. nih.gov The structural versatility of the this compound scaffold allows for the design of new derivatives with improved potency and a favorable pharmacological profile for the treatment of tuberculosis. mdpi.comnih.gov

Antihelminthic Activity

Derivatives of this compound have been synthesized and evaluated for their potential to combat helminth infections. The quinoline nucleus is a well-established pharmacophore in the design of antihelminthic agents, driving research into new derivatives to address drug resistance. iosrjournals.orgmdpi.com

In one study, a series of 2-methyl-N'-methylidene quinoline-3-carbohydrazides were synthesized and screened for antihelminthic activity. iosrjournals.org The parent compound, this compound, was prepared by refluxing the corresponding quinoline ester with hydrazine (B178648) hydrate. iosrjournals.org Subsequent reaction with various aldehydes yielded the target carbohydrazide (B1668358) derivatives. Several of these compounds demonstrated significant antihelminthic effects, with notable results observed for compounds bearing specific substitutions. iosrjournals.org For instance, at a concentration of 1mg/ml, compound 5.21c (2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-3-carbohydrazide) was particularly effective, causing paralysis in worms in just 0.69 minutes and death in 2.19 minutes. iosrjournals.org

CompoundConcentration (mg/ml)Time for Paralysis (min)Time for Death (min)Source
5.21c10.692.19 iosrjournals.org
5.21g11.123.48 iosrjournals.org
5.21h11.544.01 iosrjournals.org

Anti-HIV Activity (observed in related quinoline carbohydrazides)

The quinoline scaffold is a recognized structural motif in the development of anti-HIV agents. nih.govresearchgate.net While extensive research on this compound itself for anti-HIV activity is not widely documented, closely related quinoline-3-carbohydrazide derivatives have been investigated as potential inhibitors of HIV-1.

For example, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were designed and synthesized to target HIV-1 integrase. nih.gov Although the synthesized compounds in this particular study did not exhibit significant anti-HIV-1 activity at concentrations below 100 µM, the research underscores that the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) scaffold serves as a viable chemical template for further synthetic modifications aimed at discovering potent anti-HIV-1 agents. nih.gov Other research into different quinoline derivatives has identified compounds that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), further establishing the potential of the broader quinoline class in anti-HIV drug discovery. nih.gov

Broad-Spectrum Pharmacological Potential of Quinoline-Hydrazide Conjugates

The hybridization of quinoline and hydrazide/hydrazone moieties has given rise to derivatives with a remarkable breadth of pharmacological activities. nih.govresearchgate.net These conjugates have been shown to possess antimicrobial, antitubercular, anticancer, antimalarial, and anti-inflammatory properties, among others. nih.govdntb.gov.uanih.gov The synthetic versatility of the quinoline ring allows for the creation of diverse structures capable of interacting with various biological targets. nih.govresearchgate.net

Anticancer Activity: Quinoline-hydrazide derivatives have shown significant promise as anticancer agents. nih.gov They can induce apoptosis and inhibit various cellular targets, including protein kinases and topoisomerases. mdpi.comnih.gov

One study identified (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide as a novel lead compound against breast cancer cells. nih.gov

A series of thiazole-clubbed quinoline hydrazone derivatives were synthesized, with one compound showing cytotoxic effects against A549 lung cancer cells comparable to the standard drug cisplatin (B142131) and potent inhibitory action against protein kinase B (Akt). nih.gov

Another derivative demonstrated excellent antiproliferative activity against MCF-7 and HepG2 cancer cells, with better enzyme inhibitory action against mutant EGFR than the standard drug erlotinib. nih.gov

Compound Class/DerivativeActivity/TargetCell LineFinding (IC₅₀)Source
Thiazole-clubbed quinoline hydrazoneCytotoxic EffectA549 (Lung)3.93 μM (vs. Cisplatin at 3.90 μM) nih.gov
Thiazole-clubbed quinoline hydrazoneProtein Kinase B (Akt) Inhibition-3.55 nM (vs. Cisplatin at 7.25 nM) nih.gov
Quinoline-hydrazone conjugateAntiproliferative ActivityMCF-7 (Breast)0.98 μM (vs. Erlotinib at 1.83 μM) nih.gov
Quinoline-hydrazone conjugateAntiproliferative ActivityHepG2 (Liver)1.06 μM (vs. Erlotinib at 2.13 μM) nih.gov
Quinoline thiosemicarbazoneAntiproliferative ActionHCT 116, MCF-7, U-2510.03–0.065 μM nih.gov

Antimicrobial and Antitubercular Activity: The quinoline-hydrazide scaffold is also a fertile ground for developing new antimicrobial agents to combat drug resistance. nih.govdntb.gov.ua Derivatives have been designed to target key bacterial enzymes like DNA gyrase. nih.govresearchgate.net Studies on 4-hydroxy-8-trifluoromethyl-quinoline-3-carbohydrazide derivatives revealed that several compounds displayed promising activity against various bacteria and showed antimycobacterial potential. nih.gov

Structure-Activity Relationships (SAR) in Relation to Biological Response

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological potency of quinoline-hydrazide derivatives. Research has identified key structural features that influence their activity.

For Anticancer Activity: The substitution pattern on the benzylidene moiety attached to the hydrazide is crucial. The introduction of a 3,4,5-trimethoxy group on this ring was found to enhance anticancer activity. nih.gov The nitrogen atom (NH) of the hydrazone linker is also important, as it often participates in hydrogen bonding with amino acid residues at the target site. nih.gov Furthermore, substitutions at the C-6 position of the quinoline ring have been shown to be significant for cytotoxic effects. rsc.org

For Anti-HIV Activity: In a study of related quinoline derivatives, it was proposed that the presence of electron-withdrawing substituents at the 6-position of the quinoline ring could increase inhibitory activity against HIV-1 reverse transcriptase. researchgate.net

For Antitubercular Activity: Quantitative structure-activity relationship (QSAR) models for related quinolinone-based compounds have suggested that properties such as van der Waals volume, electron density, and electronegativity play a pivotal role in their activity against Mycobacterium tuberculosis. nih.gov

For Antidiabetic Activity: In the search for new antidiabetic agents, SAR analysis of quinoline-based hydrazones indicated that the most potent inhibitors often share a common structural framework: a quinoline core, an imine (C=N) linkage, and specific substitution patterns on the aldehyde portion of the molecule. acs.org

This collective evidence highlights that minor structural modifications to the quinoline-hydrazide scaffold can lead to significant changes in biological response, offering a clear path for the rational design of new therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for 2-methylquinoline-3-carbohydrazide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves condensation of 2-methylquinoline-3-carbaldehyde with hydrazine derivatives. A common protocol (adapted from hydrazide syntheses in ) uses ethanol as a solvent, catalytic HCl or acetic acid, and room-temperature stirring for 1–5 hours. Optimization focuses on:

  • Catalyst selection : Acidic conditions (HCl or glacial acetic acid) enhance nucleophilic attack by hydrazide .
  • Reaction monitoring : TLC or HPLC ensures completion, minimizing byproducts .
  • Purification : Recrystallization (ethanol/water) or column chromatography improves yield and purity .
    Reference Table :
ParameterTypical RangeImpact on Yield
SolventEthanol/MeOHPolar aprotic solvents reduce side reactions
CatalystHCl (2 drops)Accelerates imine formation
Temperature25–40°CHigher temps risk decomposition

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm hydrazone formation (δ ~8–10 ppm for imine protons) and quinoline backbone integrity .
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELXL ( ) refines crystal structures, resolving tautomeric forms (e.g., keto-enol) . ORTEP-3 ( ) visualizes bond angles and packing motifs .

Advanced: How can computational methods (e.g., docking, MD simulations) predict the bioactivity of this compound derivatives?

Answer:

  • Docking : AutoDock Vina ( ) screens derivatives against targets (e.g., TGFβ2 or VEGFR2 in ). Protocol:
    • Prepare ligand (protonation states) and receptor (PDB structure).
    • Define grid boxes around active sites.
    • Validate with known inhibitors (RMSD <2 Å) .
  • MD Simulations : GROMACS/AMBER assesses binding stability (e.g., 100 ns simulations analyze hydrogen-bond persistence) .
    Case Study : Compound 16 ( ) showed 35.8% antiviral activity at 100 μg/mL, validated by docking against TMV coat protein .

Advanced: How do structural modifications (e.g., substituents at C-6 or N-hydrazide) influence pharmacological activity?

Answer:

  • Electron-withdrawing groups (Br, NO2_2) : Enhance antiviral activity by increasing electrophilicity (e.g., 6-bromo derivatives in showed improved binding to viral proteases) .
  • Hydrophobic substituents : Arylidene moieties (e.g., 4-fluorobenzylidene in ) improve membrane permeability and VEGFR2 inhibition .
    SAR Table :
DerivativeSubstituentBioactivity (IC50_{50})Target
Compound 114-Fluorobenzylidene12.3 μMVEGFR2
Compound 163-NO2_218.7 μMTMV

Advanced: How can crystallographic data resolve contradictions in spectral assignments (e.g., tautomerism in hydrazide derivatives)?

Answer:
Discrepancies in NMR (e.g., ambiguous imine vs. enol signals) are resolved via:

  • X-ray diffraction : SHELXL refines bond lengths (C=N ~1.28 Å vs. C-O ~1.36 Å) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. π-stacking) influencing tautomeric stability .

Advanced: What strategies address low yields or instability in this compound synthesis?

Answer:

  • Protecting groups : Acetylation of reactive NH groups prevents oxidation during synthesis .
  • Low-temperature crystallization : Reduces decomposition of hydrazide intermediates .
  • Alternative catalysts : Lewis acids (e.g., ZnCl2_2) may improve regioselectivity in challenging substitutions .

Basic: What in vitro assays are used to evaluate the antimicrobial activity of these derivatives?

Answer:

  • Broth microdilution : Determines MIC against pathogens (e.g., E. coli, C. albicans) .
  • Time-kill assays : Assess bactericidal vs. bacteriostatic effects .
  • Resazurin assay : Measures metabolic inhibition in mycobacteria .

Advanced: How can mixed-methods research (e.g., experimental + DFT calculations) enhance structure-activity insights?

Answer:

  • Quantitative : Measure IC50_{50} values for a derivative series.
  • Qualitative : DFT (B3LYP/6-31G*) calculates frontier orbitals to explain electron-rich sites’ role in bioactivity .
  • Integration : Correlate HOMO-LUMO gaps with experimental redox potentials .

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